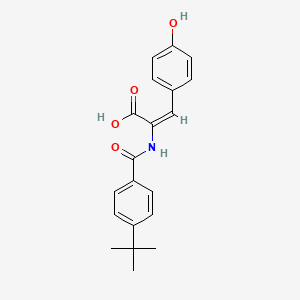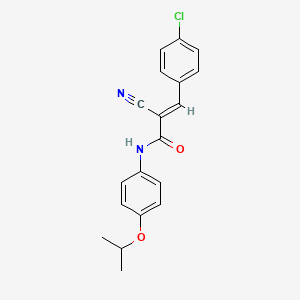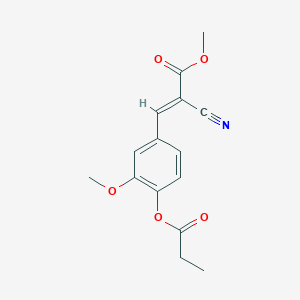![molecular formula C20H25ClN4O B7743516 N'-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine](/img/structure/B7743516.png)
N'-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine typically involves multiple steps One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form the quinazoline coreThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups into the compound.
Scientific Research Applications
N’-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N’-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: Known for their pharmacological activities.
4-Hydroxy-2-quinolones: Valuable in drug research and development.
Phenoxy acetamide derivatives: Studied for their therapeutic potential.
Uniqueness
What sets N’-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine apart is its unique combination of the quinazoline core with the methoxy-phenyl and dimethyl-propane-1,3-diamine moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O.ClH/c1-24(2)14-6-13-21-20-17-7-4-5-8-18(17)22-19(23-20)15-9-11-16(25-3)12-10-15;/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLDPPQVWPQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B7743440.png)
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7743441.png)
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7743446.png)
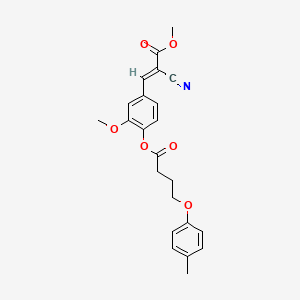
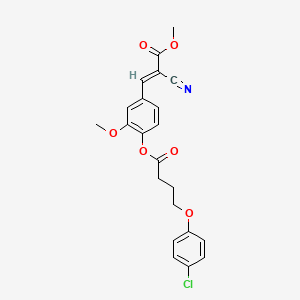
![methyl (E)-2-cyano-3-[4-[2-(1,3-dioxoisoindol-2-yl)propanoyloxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B7743456.png)
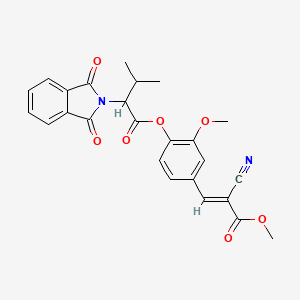
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 6-(1,3-dioxoisoindol-2-yl)hexanoate](/img/structure/B7743461.png)
![2-({8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)acetic acid hydrochloride](/img/structure/B7743470.png)
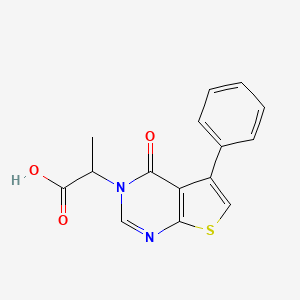
![2-(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7743493.png)
